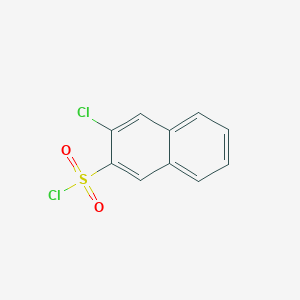

3-Chloronaphthalene-2-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates in Organic Chemistry

Sulfonyl chlorides are a class of organosulfur compounds that serve as highly valuable and versatile intermediates in organic synthesis. magtech.com.cn Their utility stems from the electrophilic nature of the sulfur atom, which is bonded to an electron-withdrawing chlorine atom and two oxygen atoms, making the sulfonyl group an excellent leaving group. This reactivity allows sulfonyl chlorides to readily participate in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and phenols.

One of the most prominent applications of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, and anticancer properties. ontosight.ainih.gov The reaction of a sulfonyl chloride with a primary or secondary amine forms a stable sulfonamide linkage, a key structural motif in many pharmaceutical drugs. sigmaaldrich.com

Furthermore, sulfonyl chlorides are employed in the preparation of sulfonate esters through their reaction with alcohols. Sulfonate esters are themselves important intermediates, often used as protecting groups for alcohols or as leaving groups in substitution and elimination reactions. The versatility of sulfonyl chlorides also extends to their use in the synthesis of other sulfur-containing compounds and as reagents in various chemical transformations. magtech.com.cn Their significance is underscored by their widespread use in medicinal chemistry, agrochemical synthesis, and materials science. sigmaaldrich.comanshulchemicals.com

Overview of Naphthalene-Based Sulfonyl Chloride Structures in Academic Literature

Naphthalene-based sulfonyl chlorides are a specific subset of sulfonyl chlorides that incorporate the naphthalene (B1677914) ring system. This bicyclic aromatic structure imparts unique properties to the molecule, influencing its reactivity, solubility, and potential for intermolecular interactions. The position of the sulfonyl chloride group on the naphthalene ring, as well as the presence of other substituents, can significantly alter the compound's chemical behavior.

In the academic literature, naphthalene sulfonyl chlorides are recognized as important building blocks for a variety of complex organic molecules. For instance, naphthalenesulfonyl chlorides are utilized in the synthesis of fluorescent probes and dyes, where the naphthalene moiety acts as a chromophore. anshulchemicals.com The specific substitution pattern on the naphthalene ring can be tailored to fine-tune the photophysical properties of the resulting molecules.

Moreover, these compounds are crucial intermediates in the synthesis of biologically active molecules. The naphthalene core can interact with biological targets through hydrophobic and π-stacking interactions, and the sulfonyl chloride group provides a reactive handle for attaching the molecule to a variety of functional groups. nih.gov The position of the sulfonyl chloride group (e.g., at the 1- or 2-position of the naphthalene ring) and the presence of other substituents can influence the biological activity of the resulting derivatives. ontosight.ai

Research Landscape of 3-Chloronaphthalene-2-sulfonyl chloride and Related Analogues

While the broader class of naphthalene sulfonyl chlorides is well-documented, specific research on This compound is limited in the publicly available scientific literature. Its basic chemical properties are known, as indicated in the table below.

| Property | Value |

| CAS Number | 3623-96-9 |

| Molecular Formula | C10H6Cl2O2S |

| Molecular Weight | 261.13 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | 95% |

This data is compiled from commercially available sources.

The reactivity of this compound is expected to be characteristic of sulfonyl chlorides, readily undergoing nucleophilic substitution at the sulfonyl group. The presence of the chlorine atom at the 3-position of the naphthalene ring may influence the electronic properties of the aromatic system and, consequently, the reactivity of the sulfonyl chloride group.

In contrast to the limited specific information on the 3-chloro isomer, other chlorinated naphthalenesulfonyl chloride analogues have been more extensively studied. For instance, compounds such as 5-chloronaphthalene-1-sulfonyl chloride and 8-chloronaphthalene-1-sulfonyl chloride are recognized as useful intermediates in organic synthesis. orgasynth.comsmolecule.com Research on these related compounds provides insight into the potential applications and synthetic utility of the broader class of chloronaphthalene sulfonyl chlorides.

Derivatives of these analogues have been investigated for their biological activities, including potential antimicrobial and anticancer properties. smolecule.com The synthesis of these compounds typically involves the chlorosulfonylation of the corresponding chloronaphthalene or the chlorination of a naphthalenesulfonic acid derivative. smolecule.com The study of these related analogues suggests that this compound likely serves as a valuable, albeit under-explored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound is needed to fully elucidate its chemical properties and potential applications.

Established Synthetic Pathways for Aryl Sulfonyl Chlorides

The classical synthesis of aryl sulfonyl chlorides, including naphthalene derivatives, is dominated by three main strategies: direct chlorosulfonation, oxidative chlorination of sulfur-containing precursors, and the halogenation of sulfonic acids or their salts.

Direct Chlorosulfonation Approaches

Direct chlorosulfonation is a prevalent method for the synthesis of aryl sulfonyl chlorides. This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with chlorosulfonic acid (ClSO₃H).

However, the interplay of these factors can be complex. The chlorine at the 2-position of naphthalene would direct incoming electrophiles to the 1- and 3-positions. The inherent preference for α-substitution in naphthalene would strongly favor attack at the 1-position. Therefore, direct chlorosulfonation of 2-chloronaphthalene would likely yield a mixture of isomers, with 2-chloro-1-naphthalenesulfonyl chloride as a major product, making the synthesis of pure this compound by this method challenging without careful optimization and separation.

Table 1: Representative Examples of Direct Chlorosulfonation

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzene | Chlorosulfonic acid | Excess reagent, room temp. | Benzenesulfonyl chloride | High |

| Toluene | Chlorosulfonic acid | Low temperature | Mixture of o- and p-toluenesulfonyl chloride | Good |

| Naphthalene | Chlorosulfonic acid | Varies | Mixture of 1- and 2-naphthalenesulfonyl chloride | Varies |

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative route to aryl sulfonyl chlorides is the oxidative chlorination of sulfur-containing compounds, such as thiols (mercaptans) or disulfides. This approach offers a different regiochemical control, as the position of the sulfonyl chloride group is determined by the initial placement of the sulfur functionality.

For the synthesis of this compound, the required precursor would be 3-chloronaphthalene-2-thiol. The synthesis of this thiol could be a multi-step process, potentially starting from a suitable aminonaphthalene or halonaphthalene derivative. Once the thiol is obtained, it can be subjected to oxidative chlorination. Common reagents for this transformation include chlorine gas in the presence of water or other oxidizing agents like N-chlorosuccinimide (NCS).

This method's primary advantage is its unambiguous regioselectivity, provided the precursor thiol can be synthesized efficiently in the desired isomeric form.

Table 2: Examples of Oxidative Chlorination for Sulfonyl Chloride Synthesis

| Precursor | Oxidizing/Chlorinating Agent | Conditions | Product |

|---|---|---|---|

| Thiophenol | Chlorine, Water | Aqueous medium | Benzenesulfonyl chloride |

| Benzyl mercaptan | N-Chlorosuccinimide | Organic solvent | Benzylsulfonyl chloride |

| p-Toluenethiol | Sulfuryl chloride | Varies | p-Toluenesulfonyl chloride |

Halogenation of Sulfonic Acids and Their Salts

A widely used and reliable method for preparing aryl sulfonyl chlorides is the halogenation of the corresponding sulfonic acids or their salts. This pathway offers excellent regiochemical control, as the sulfonic acid group is converted directly to the sulfonyl chloride.

The synthesis of this compound via this route would begin with the preparation of 3-chloronaphthalene-2-sulfonic acid. This sulfonic acid could potentially be synthesized through sulfonation of 2-chloronaphthalene, although, as with direct chlorosulfonation, regioselectivity could be an issue. Alternatively, other synthetic routes, such as those starting from 2,3-disubstituted naphthalenes, might provide a more direct path to the desired sulfonic acid.

Once 3-chloronaphthalene-2-sulfonic acid or its sodium salt is obtained, it can be treated with a variety of chlorinating agents to yield the target sulfonyl chloride. Common reagents for this conversion include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). The choice of reagent can depend on the scale of the reaction and the nature of the substrate.

Table 3: Common Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Sulfonic Acid/Salt | Chlorinating Agent | Typical Conditions |

|---|---|---|

| Sodium benzenesulfonate | Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent, heating |

| p-Toluenesulfonic acid | Thionyl chloride (SOCl₂) | Often with a catalytic amount of DMF, heating |

| Naphthalene-2-sulfonic acid | Phosphorus oxychloride (POCl₃) | Heating |

Novel and Green Chemistry Approaches in Sulfonyl Chloride Synthesis

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in chemistry. The synthesis of sulfonyl chlorides is no exception, with new approaches focusing on continuous flow techniques and transition-metal catalysis.

Continuous Flow Synthesis Techniques and Process Automation

Continuous flow chemistry has emerged as a powerful tool for the safe, scalable, and efficient synthesis of chemical compounds. The preparation of aryl sulfonyl chlorides, which can involve highly reactive and hazardous reagents like chlorosulfonic acid, is particularly well-suited to flow-based methodologies. mdpi.com

In a typical continuous flow setup, reactants are pumped through a heated and pressurized tube or a series of reactors. The small reactor volumes and excellent heat and mass transfer properties of these systems allow for precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. semanticscholar.orgnih.govrsc.org For instance, the diazotization of anilines followed by a copper-catalyzed reaction with sulfur dioxide in a continuous flow system has been developed for the synthesis of aryl sulfonyl chlorides. durham.ac.uk This approach offers a safer alternative to handling potentially unstable diazonium salts in large quantities. durham.ac.uk The automation of these continuous systems further enhances their reliability and efficiency for large-scale production. mdpi.com

Transition Metal-Catalyzed Synthetic Routes for Sulfonyl Chlorides

Transition-metal catalysis has revolutionized organic synthesis, and its application in the preparation of sulfonyl chlorides is a growing area of research. These methods can offer novel reaction pathways with high selectivity and functional group tolerance. acs.org

Recent advancements have focused on the use of various transition metals to catalyze the formation of the C-S bond or to facilitate the conversion of other functional groups to the sulfonyl chloride moiety. For example, palladium and nickel catalysts have been employed in cross-coupling reactions to form aryl sulfones, which can be precursors to sulfonyl chlorides. cell.comeurekaselect.com

Furthermore, photocatalysis has emerged as a green and sustainable approach. Heterogeneous photocatalysts have been used to mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions, using visible light as the energy source. acs.org These catalytic methods represent the forefront of sulfonyl chloride synthesis, offering potential for more environmentally benign and efficient routes to compounds like this compound. researchgate.net

An in-depth examination of the chemical compound this compound, focusing on its synthesis and the preparation of its precursors for derivative compounds, is presented in this article.

Structure

3D Structure

Properties

IUPAC Name |

3-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-5-7-3-1-2-4-8(7)6-10(9)15(12,13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPPBFXAIUSRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Chloronaphthalene 2 Sulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a potent electrophile. The sulfur atom is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing. This polarization creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. fiveable.me The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center. fiveable.me This inherent reactivity is fundamental to the role of sulfonyl chlorides in organic synthesis, where they are used to introduce the sulfonyl group into various molecules. fiveable.me

Studies on arenesulfonyl chlorides show that the rate of nucleophilic substitution can be influenced by substituents on the aromatic ring. nih.gov For 3-chloronaphthalene-2-sulfonyl chloride, the electronic properties of the naphthalene (B1677914) ring system and the chloro substituent will modulate the electrophilicity of the sulfonyl group. The kinetics of chloride-chloride exchange reactions in various arenesulfonyl chlorides follow the Hammett equation, indicating a sensitivity to electronic effects, with a positive ρ-value suggesting that electron-withdrawing groups enhance reactivity by stabilizing the transition state. nih.gov

Nucleophilic Addition Reactions of this compound

The primary reaction pathway for this compound involves nucleophilic substitution at the sulfonyl sulfur. fiveable.me This allows for the synthesis of a wide array of derivatives, including sulfonamides and sulfonate esters, which are significant structural motifs in medicinal chemistry and materials science. eurjchem.comthieme-connect.com

Arenesulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. wikipedia.org This reaction, a cornerstone of medicinal chemistry, proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom, typically by a base or another amine molecule, to yield the stable sulfonamide. rsc.org

The general mechanism for the sulfonylation of an amine is as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electron-deficient sulfur atom of the this compound.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion is eliminated.

Deprotonation: A base removes a proton from the nitrogen atom, yielding the final sulfonamide product and hydrochloric acid, which is neutralized by the base. rsc.org

The reaction rate is influenced by the nucleophilicity of the amine, with primary amines generally reacting more rapidly than secondary amines. rsc.org The reaction conditions, such as solvent and the presence of a base (e.g., pyridine (B92270), triethylamine), are crucial for driving the reaction to completion by neutralizing the HCl byproduct. echemcom.com In some cases, particularly with less reactive amines, third-order reaction kinetics have been observed, suggesting that a second molecule of the amine or a hydroxide (B78521) ion can assist in the nucleophilic attack, acting as a general base. scispace.com

| Amine Nucleophile | Expected Product | Amine Type |

|---|---|---|

| Aniline (B41778) | N-phenyl-3-chloronaphthalene-2-sulfonamide | Primary (Aromatic) |

| Diethylamine | N,N-diethyl-3-chloronaphthalene-2-sulfonamide | Secondary (Aliphatic) |

| Ammonia | 3-Chloronaphthalene-2-sulfonamide | Primary |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols in the presence of a base to form sulfonate esters. wikipedia.org This process is often used to convert the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comperiodicchemistry.com

The mechanism is straightforward: the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com A base, commonly pyridine, is used not only to neutralize the HCl produced but also to catalyze the reaction. The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the process. youtube.com

| Parameter | O-Sulfonylation (with Phenols) | N-Sulfonylation (with Amines) |

|---|---|---|

| Nucleophile | Alcohol/Phenol | Primary/Secondary Amine |

| Typical Base | Pyridine, Triethylamine | Pyridine, Triethylamine, or excess amine |

| Relative Rate | Generally slower | Generally faster |

| Reaction Time (Microwave) | Longer (e.g., 3-4 hours for phenols) rsc.org | Shorter (e.g., 1.5-7 minutes) rsc.org |

Besides amines and alcohols, sulfonyl chlorides can react with a variety of other heteroatom nucleophiles. For instance, reaction with thiols (R-SH) in the presence of a base yields thiosulfonate esters (R-SO₂-S-R'). This occurs through a nucleophilic aromatic substitution (SNAr) mechanism where the thiol or thiolate anion attacks the electrophilic sulfur. acsgcipr.orgnih.gov Hydrolysis, the reaction with water, yields the corresponding sulfonic acid, in this case, 3-chloronaphthalene-2-sulfonic acid. wikipedia.org This reaction can compete with sulfonamide or sulfonate ester formation if water is present in the reaction mixture.

Mechanisms of Sulfene (B1252967) Generation and Subsequent Transformations

Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from alkanesulfonyl chlorides that possess an α-hydrogen. wikipedia.org The mechanism involves the deprotonation of the α-carbon by a base, followed by the elimination of the chloride ion. acs.org However, for an aryl sulfonyl chloride like this compound, the sulfonyl group is attached directly to the aromatic naphthalene ring, which lacks α-hydrogens. Therefore, the generation of a sulfene via this common pathway is not a feasible reaction mechanism for this specific compound. nih.gov Alternative pathways for sulfene formation from aryl systems are not common and typically require more drastic conditions or different precursors.

Radical Reaction Pathways Involving Sulfonyl Chlorides

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions, such as photoredox catalysis or reaction with radical initiators. magtech.com.cnrsc.org The S-Cl bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. These sulfonyl radicals are valuable intermediates that can participate in various carbon-sulfur bond-forming reactions. cam.ac.uk

Visible-light photoredox catalysis has emerged as a powerful method for generating sulfonyl radicals from sulfonyl chlorides. rsc.orgresearchgate.net In a typical cycle, a photocatalyst, upon excitation by light, can reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the sulfonyl radical. acs.org This radical can then add to unsaturated compounds like alkenes or alkynes, leading to the formation of new sulfone products. acs.org While these reactions are well-documented for various sulfonyl chlorides, specific studies detailing the radical reactivity of this compound are less common, but its participation in such pathways is mechanistically plausible. cam.ac.uk

Aromatic Substitution Reactions on the Naphthalene Core of this compound

The reactivity of the naphthalene core in this compound towards aromatic substitution reactions is significantly influenced by the presence of two deactivating substituents: the chloro group at the 3-position and the sulfonyl chloride group at the 2-position. Both of these groups withdraw electron density from the aromatic system, making the naphthalene ring less susceptible to electrophilic attack compared to unsubstituted naphthalene. However, they also direct incoming electrophiles to specific positions on the ring.

The chloro group is an ortho-, para-director, although it is deactivating. The sulfonyl chloride group is a strong deactivating group and is typically a meta-director. In the case of this compound, the interplay between these directing effects and the inherent reactivity of the naphthalene ring system determines the regioselectivity of further substitution. Naphthalene itself is more reactive towards electrophilic substitution than benzene, with the alpha-positions (1, 4, 5, and 8) being kinetically favored over the beta-positions (2, 3, 6, and 7) due to the greater stability of the resulting carbocation intermediate.

In this compound, the substituents are on the same ring. The sulfonyl chloride at C-2 strongly deactivates this ring. The chlorine at C-3 also deactivates it. Therefore, electrophilic substitution is expected to be challenging and require forcing conditions.

When considering the directing effects, the sulfonyl chloride at C-2 would direct an incoming electrophile to its meta positions, which are C-4 and C-7 (relative to C-2). The chloro group at C-3 is an ortho-, para-director. Its ortho-positions are C-2 and C-4, and its para-position is C-6.

The positions activated by the chloro group (C-4 and C-6) and the positions directed by the sulfonyl chloride group (C-4 and C-7) overlap at the C-4 position. The C-4 position is an alpha-position, which is inherently more reactive in naphthalene. Therefore, electrophilic attack is most likely to occur at the C-4 position.

Substitution at the other positions would be less favorable. For instance, attack at C-1 would be ortho to the deactivating sulfonyl chloride group. Attack at the unsubstituted ring (positions 5, 6, 7, and 8) is also a possibility, particularly under thermodynamic control or with very reactive electrophiles. Within the unsubstituted ring, the alpha-positions (5 and 8) would be more reactive than the beta-positions (6 and 7). The directing influence of the substituents on the other ring is generally weaker.

Detailed Research Findings:

While specific experimental data on the aromatic substitution reactions of this compound is scarce in publicly available literature, the regioselectivity can be predicted based on established principles of electrophilic aromatic substitution on substituted naphthalenes.

For instance, in Friedel-Crafts reactions, which are typically sensitive to deactivating groups, the reaction would be expected to be very sluggish. If a reaction were to occur, the acyl or alkyl group would most likely be introduced at the C-4 position. Friedel-Crafts reactions are generally not feasible on aromatic rings that are less reactive than monohalobenzenes. Given the presence of two deactivating groups, this reaction is unlikely to proceed under standard conditions.

Nitration and sulfonation are generally possible on deactivated rings, although they require harsher conditions. For nitration, a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group, again, predicted to be at the C-4 position.

The following table summarizes the predicted major product for common electrophilic aromatic substitution reactions on this compound based on theoretical principles.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-nitro-naphthalene-2-sulfonyl chloride |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | 4-Halo-3-chloro-naphthalene-2-sulfonyl chloride |

| Sulfonation | Fuming H₂SO₄ | 3-Chloro-2-(chlorosulfonyl)naphthalene-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction unlikely to proceed |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Reaction unlikely to proceed |

It is important to note that these are predictions based on established chemical principles. Experimental verification would be necessary to confirm the actual regioselectivity and feasibility of these reactions. The presence of multiple deactivating groups significantly reduces the reactivity of the naphthalene core, making any substitution reaction challenging.

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article focusing solely on the derivatization and functionalization studies of "this compound" according to the specific outline provided.

The primary reason is a lack of published research and specific data for this particular compound across the requested subsections. While the general reactivity of the sulfonyl chloride functional group is well-documented, the instructions require that the article focuses solely on "this compound" and includes detailed research findings and data tables, which are not available in the search results for this specific molecule.

Specifically:

Synthesis of Sulfonamide Derivatives and Sulfonate Esters: While the general condensation reactions of sulfonyl chlorides with amines and alcohols are standard procedures, no studies detailing these reactions specifically with this compound, including substrate scope, reaction conditions, and yields, could be located.

Formation of Sulfonyl Fluorides: The halide exchange reaction is a known method for converting sulfonyl chlorides to sulfonyl fluorides. However, no literature detailing this specific conversion for this compound was found.

Annulation, Cyclization, and Heterocyclic System Incorporation: There is a significant absence of research papers describing the use of this compound as a reactant in annulation, cyclization, or the targeted synthesis of complex heterocyclic systems.

Generating content without specific literature references would be speculative and would not meet the required standards of a scientifically accurate and authoritative article based on detailed research findings. Therefore, to adhere to the instructions of providing accurate, non-generalized information, the article cannot be written.

Derivatization and Functionalization Studies Involving 3 Chloronaphthalene 2 Sulfonyl Chloride

Late-Stage Functionalization Strategies utilizing the Sulfonyl Chloride Group

The primary late-stage functionalization strategy for 3-Chloronaphthalene-2-sulfonyl chloride involves the reaction of the sulfonyl chloride group with a wide array of nucleophiles. This approach is highly effective for introducing molecular diversity and tailoring the physicochemical properties of the naphthalene (B1677914) scaffold. The most common transformations include the synthesis of sulfonamides and sulfonate esters.

The formation of sulfonamides is typically achieved by reacting this compound with primary or secondary amines. nih.govcbijournal.comresearchgate.net This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The choice of the amine component is vast, ranging from simple alkyl and aryl amines to more complex heterocyclic amines, allowing for the introduction of a wide variety of functional groups and structural motifs. researchgate.net The resulting sulfonamides are of significant interest due to their prevalence in biologically active compounds. nih.govresearchgate.net

Similarly, the synthesis of sulfonate esters is accomplished by the reaction of this compound with alcohols or phenols. This reaction also typically requires a base to proceed efficiently. The resulting sulfonate esters can serve as intermediates for further transformations or as final products with specific applications.

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose. researchgate.netnih.govresearchgate.net For instance, in the ¹H NMR spectra of synthesized sulfonamides, the appearance of signals corresponding to the protons of the amine moiety and the naphthalene core, along with the disappearance of the sulfonyl chloride proton signal, confirms the successful reaction. Similarly, IR spectroscopy can identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group and the N-H bond in the case of primary sulfonamides. researchgate.netrsc.org

Detailed research findings on the derivatization of sulfonyl chlorides, while not always specific to this compound, provide a strong basis for predicting its reactivity and the conditions required for successful functionalization. The following interactive data table summarizes typical reaction conditions and expected outcomes based on the general reactivity of aryl sulfonyl chlorides.

| Reactant Class | Specific Nucleophile | Base | Solvent | Product Class | Expected Observations |

| Primary Amine | Aniline (B41778) | Pyridine | Dichloromethane | N-Aryl Sulfonamide | Formation of a new N-S bond. Characteristic signals in NMR and IR for the sulfonamide group. |

| Secondary Amine | Diethylamine | Triethylamine | Tetrahydrofuran | N,N-Dialkyl Sulfonamide | Similar to primary amines, with the absence of an N-H proton signal in NMR. |

| Alcohol | Ethanol | Pyridine | Acetonitrile (B52724) | Sulfonate Ester | Formation of a new O-S bond. Characteristic ester signals in spectroscopic data. |

| Phenol | Phenol | Potassium Carbonate | Acetone | Aryl Sulfonate Ester | Similar to alcohol reactions, yielding an aryl sulfonate ester. |

Applications of 3 Chloronaphthalene 2 Sulfonyl Chloride As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The primary utility of 3-Chloronaphthalene-2-sulfonyl chloride in constructing complex molecules stems from the reactivity of its sulfonyl chloride group. magtech.com.cn As an electrophilic source, it facilitates the introduction of the 3-chloro-2-naphthylsulfonyl moiety into a wide range of substrates. This process is fundamental in multi-step syntheses where building molecular complexity in a controlled manner is essential.

Key transformations involving this compound include:

Sulfonamide Formation: Reaction with primary or secondary amines yields corresponding N-substituted sulfonamides. This is one of the most common and robust reactions of sulfonyl chlorides, forming a stable and important functional group in medicinal and materials chemistry. evitachem.commdpi.com

Sulfonate Ester Synthesis: In the presence of a base, it reacts with alcohols or phenols to produce sulfonate esters. These esters can be stable final products or act as intermediates themselves, for instance, as leaving groups in further substitution reactions. nih.gov

Friedel-Crafts Sulfonylation: It can react with electron-rich aromatic compounds under Lewis acid catalysis to form diaryl sulfones, linking two aromatic systems through a sulfonyl bridge.

Desulfitative Cross-Coupling Reactions: In modern organic synthesis, aryl sulfonyl chlorides can participate in transition-metal-catalyzed cross-coupling reactions, where the sulfonyl chloride group is ultimately replaced, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

The following table summarizes the primary synthetic applications of the sulfonyl chloride group present in the title compound.

| Reactant Class | Nucleophile | Resulting Functional Group | Significance in Synthesis |

| Amines (Primary/Secondary) | R-NH₂ / R₂-NH | Sulfonamide (-SO₂-NHR / -SO₂-NR₂) | Creation of stable linkages in biologically active molecules and polymers. |

| Alcohols / Phenols | R-OH / Ar-OH | Sulfonate Ester (-SO₂-OR / -SO₂-OAr) | Formation of key intermediates and functional groups in dyes and pharmaceuticals. |

| Aromatic Compounds | Ar-H | Diaryl Sulfone (-SO₂-Ar) | Linking aromatic scaffolds in materials science. |

| Organometallic Reagents | R-MgX / R-ZnX | Sulfone (-SO₂-R) | Carbon-sulfur bond formation for creating complex sulfones. |

Role in the Synthesis of Biologically Active Compounds (as intermediates)

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. mdpi.com Aromatic sulfonyl chlorides like this compound serve as critical intermediates for introducing the aryl-SO₂- moiety required for the synthesis of these sulfonamide-based drugs. nih.gov

The naphthalene (B1677914) scaffold itself is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Its rigid and lipophilic nature allows for effective interaction with biological targets such as enzymes and receptors. By reacting this compound with various amine-containing molecules, medicinal chemists can generate libraries of novel sulfonamides built on a 3-chloronaphthalene framework. These compounds can then be screened for a wide range of pharmacological activities.

For instance, the synthesis of quinoxaline (B1680401) sulfonamides, which have shown potential as antibacterial and antitumor agents, often begins with the reaction of a quinoxaline derivative with a suitable sulfonyl chloride. mdpi.com Similarly, the general synthetic pathway to create novel sulfonamides involves reacting an amine with a sulfonyl chloride, a strategy directly applicable to this compound for creating new chemical entities for biological screening. nih.govmdpi.com The chloro-substituent on the naphthalene ring can further influence the compound's electronic properties and metabolic stability, potentially enhancing its biological activity. nih.gov

Application in Advanced Materials Science Research (e.g., functional polymers, dyes, phthalocyanines)

The unique electronic and structural features of the 3-chloronaphthalene group make its sulfonyl chloride derivative a valuable precursor in materials science.

Functional Polymers: Aryl sulfonyl chlorides can act as initiators in metal-catalyzed living radical polymerization (LRP). cmu.edu This technique allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as star polymers. Using a multifunctional initiator containing two or more sulfonyl chloride groups can lead to the formation of highly branched or star-shaped polymers. While specific use of this compound is not widely documented, its chemical nature makes it a candidate for such applications, where the resulting polymer chains would carry a terminal naphthalene group, imparting specific optical or thermal properties. cmu.edu

Dyes: Many commercial dyes are based on sulfonated aromatic structures, which enhance water solubility and fiber affinity. Aromatic sulfonyl chlorides are key intermediates in the synthesis of these dyes. By reacting this compound with chromophoric molecules containing amine or hydroxyl groups (e.g., substituted anilines or phenols), a wide range of sulfonamide or sulfonate ester dyes can be produced. The extended π-system of the naphthalene core can contribute to the dye's color and photophysical properties.

Phthalocyanines: Phthalocyanines are large, aromatic macrocycles used extensively as stable pigments, industrial catalysts, and materials for optical data storage and photodynamic therapy. thieme-connect.dedergipark.org.tr While the core phthalocyanine (B1677752) structure is typically synthesized from phthalonitrile (B49051) derivatives, its properties can be fine-tuned by attaching peripheral functional groups. dergipark.org.tr Sulfonyl chlorides can be reacted with phthalocyanine precursors or the final macrocycle (if it contains reactive amine or hydroxyl groups) to introduce sulfonyl linkages. Attaching the bulky and aromatic 3-chloronaphthalene moiety to the periphery of a phthalocyanine molecule could be explored to modify its solubility, aggregation behavior, and electronic properties for advanced applications. researchgate.net

Precursor for Agrochemical Research (as intermediates)

The sulfonyl group is a key component in several classes of agrochemicals, most notably the sulfonylurea herbicides. nih.gov These compounds are highly effective at very low application rates. The synthesis of such molecules often relies on the reaction between a sulfonyl chloride and an appropriate amine-containing heterocyclic intermediate.

This compound can serve as a precursor for creating novel agrochemical candidates. The naphthalene ring, being a large, lipophilic group, can be used to probe the active sites of target enzymes in weeds or pests. By synthesizing a series of sulfonamides or other sulfonyl derivatives from this starting material, researchers can develop new compounds for screening as potential herbicides, fungicides, or insecticides. The presence of the chlorine atom can also play a role in the biological activity and environmental degradation profile of the resulting agrochemical. nih.gov

Computational and Theoretical Studies on 3 Chloronaphthalene 2 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and inherent reactivity of molecules like 3-chloronaphthalene-2-sulfonyl chloride. For a molecule with this structure, such calculations would typically elucidate several key electronic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and spatial distribution of these frontier orbitals are critical in predicting a molecule's reactivity. For an aromatic sulfonyl chloride, the HOMO is generally expected to be distributed across the naphthalene (B1677914) ring system, indicating its role as an electron donor in certain reactions. Conversely, the LUMO is often localized around the sulfonyl chloride group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and a positive potential (blue) around the sulfur atom and the hydrogen atoms of the naphthalene ring. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of Naphthalene and Benzene Sulfonyl Chlorides (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzenesulfonyl chloride | -7.5 | -1.2 | 6.3 |

| Naphthalene-2-sulfonyl chloride | -7.1 | -1.5 | 5.6 |

Note: This table presents illustrative data for related compounds to indicate expected trends. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, a primary area of investigation would be its reactions with nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

By modeling the reaction pathway, researchers can identify transition states, which are the energy maxima along the reaction coordinate, and reaction intermediates. The calculated activation energies (the energy difference between the reactants and the transition state) can provide quantitative insights into the reaction rates. For instance, the reaction of a sulfonyl chloride with an amine is generally proposed to proceed through a tetrahedral intermediate. Computational studies can confirm the existence of this intermediate and calculate the energy barriers for its formation and subsequent collapse to the final product.

These models can also explore the influence of the chloro substituent on the naphthalene ring on the reactivity of the sulfonyl chloride group. The electron-withdrawing nature of the chlorine atom would be expected to increase the electrophilicity of the sulfur atom, potentially accelerating nucleophilic attack.

Prediction of Reactivity and Selectivity in Organic Transformations

Building upon the understanding of electronic structure and reaction mechanisms, computational chemistry can predict the reactivity and selectivity of this compound in various organic transformations. For example, in reactions with multifunctional nucleophiles, computational models can help predict which functional group will preferentially react with the sulfonyl chloride.

Furthermore, these models can be used to understand and predict regioselectivity in electrophilic aromatic substitution reactions on the naphthalene ring. By calculating the relative energies of the intermediates formed upon attack at different positions, one can predict the most likely site for further substitution.

Conformational Analysis and Energetic Profiles of Sulfonyl Chloride Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. For this compound, the primary focus of a conformational analysis would be the rotation around the C-S bond, which dictates the orientation of the sulfonyl chloride group relative to the naphthalene ring.

Computational methods can be used to perform a systematic scan of the potential energy surface as a function of the relevant dihedral angles. This analysis reveals the low-energy conformations (conformers) and the energy barriers between them. For aromatic sulfonyl chlorides, it has been observed that the orientation of the S-Cl bond relative to the aromatic ring can significantly influence the molecule's reactivity and crystal packing. Studies on analogous compounds, such as 2-chlorobenzenesulfonyl chloride, have identified specific preferred conformations and the rotational barriers between them. nih.gov

Table 2: Illustrative Conformational Energy Profile Data for an Aromatic Sulfonyl Chloride

| Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 3.5 |

| 60° | 0.0 |

| 120° | 2.8 |

| 180° | 5.0 |

Note: This table provides a hypothetical energy profile to illustrate the concept. The actual energetic landscape for this compound would be more complex and require specific calculations.

Advanced Analytical Methodologies in Research Involving 3 Chloronaphthalene 2 Sulfonyl Chloride and Its Derivatives

Spectroscopic Characterization Methodologies for Reaction Monitoring and Product Elucidation

Spectroscopic methods are fundamental tools in the study of chemical reactions involving 3-Chloronaphthalene-2-sulfonyl chloride. They allow for both real-time monitoring of reaction progress and detailed structural analysis of the final products.

In-situ vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers powerful means to monitor chemical reactions in real-time without the need for sample extraction. americanpharmaceuticalreview.comrsc.org This capability is crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms in the synthesis and derivatization of this compound.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy is particularly effective for tracking the concentration changes of functional groups. For instance, in the synthesis of a sulfonyl chloride from a sulfonic acid, the disappearance of the broad O-H stretch of the sulfonic acid and the appearance of the characteristic S-Cl stretching vibration can be monitored. mt.comyoutube.com The reaction to form a sulfonamide from this compound can be followed by observing the disappearance of the S-Cl band and the emergence of bands corresponding to the N-H and S=O stretches of the sulfonamide. ionike.com

Raman Spectroscopy serves as a complementary technique, particularly advantageous for monitoring reactions in aqueous or highly polar media where water absorption can interfere with IR spectroscopy. americanpharmaceuticalreview.com It is highly sensitive to the vibrations of non-polar bonds and symmetric stretches. In the context of this compound chemistry, Raman spectroscopy can effectively monitor the vibrations of the naphthalene (B1677914) ring system and the C-Cl bond, providing insights into transformations occurring on the aromatic core. americanpharmaceuticalreview.comnih.gov The S=O symmetric stretch of the sulfonyl chloride group also gives a strong Raman signal.

The table below illustrates characteristic vibrational frequencies that are pertinent for monitoring reactions of sulfonyl chlorides.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Application in Monitoring |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1375 - 1350 | Weak | Monitoring formation/consumption |

| Symmetric S=O Stretch | 1180 - 1160 | Strong | Monitoring formation/consumption | |

| S-Cl Stretch | ~650 | Moderate | Monitoring formation/consumption | |

| Sulfonamide (-SO₂NHR) | Asymmetric S=O Stretch | 1350 - 1315 | Weak | Monitoring product formation |

| Symmetric S=O Stretch | 1170 - 1150 | Strong | Monitoring product formation | |

| N-H Stretch | 3400 - 3200 | Moderate | Monitoring product formation | |

| Naphthalene C=C | Ring Stretching | 1600 - 1450 | Strong | Monitoring changes to the aromatic core |

| C-Cl | Stretching | 800 - 600 | Moderate | Monitoring reactions at the chloro-substituent |

By tracking the intensity changes of these characteristic peaks over time, kinetic profiles for reactants, intermediates, and products can be generated, providing a comprehensive understanding of the reaction dynamics. youtube.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the definitive structural elucidation of organic molecules, including derivatives of this compound. americanpharmaceuticalreview.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For a derivative of this compound, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is particularly informative. The substitution pattern on the naphthalene ring gives rise to a unique set of chemical shifts and coupling constants for the remaining aromatic protons. researchgate.netnih.govresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shifts of the carbon atoms in the naphthalene ring are sensitive to the nature and position of substituents. The carbon atom directly attached to the sulfonyl chloride group (C-2) and the carbon bearing the chlorine atom (C-3) would exhibit characteristic downfield shifts due to the electron-withdrawing nature of these groups. researchgate.netnih.gov

The following table provides hypothetical but representative ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound, based on data for related substituted naphthalenes. researchgate.netnih.govchemicalbook.com

| Atom Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-1 | ¹H NMR | 8.2 - 8.5 | Singlet or Doublet | Influenced by peri-interactions. |

| H-4 | ¹H NMR | 7.9 - 8.2 | Singlet or Doublet | Adjacent to the chlorine atom. |

| H-5, H-8 | ¹H NMR | 7.8 - 8.1 | Doublet | Protons on the unsubstituted ring. |

| H-6, H-7 | ¹H NMR | 7.5 - 7.8 | Multiplet | Protons on the unsubstituted ring. |

| C-1, C-4 | ¹³C NMR | 125 - 135 | Singlet | Aromatic CH carbons. |

| C-2 | ¹³C NMR | 140 - 150 | Singlet | Carbon attached to -SO₂Cl group. |

| C-3 | ¹³C NMR | 135 - 145 | Singlet | Carbon attached to -Cl group. |

| C-4a, C-8a | ¹³C NMR | 130 - 140 | Singlet | Bridgehead carbons. |

| C-5, C-6, C-7, C-8 | ¹³C NMR | 124 - 130 | Singlet | Carbons of the unsubstituted ring. |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals, especially for complex derivatives. bohrium.commdpi.com

Mass Spectrometry Techniques for Product Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of synthesized compounds and to gain structural information from their fragmentation patterns. americanpharmaceuticalreview.comresearchgate.net For research involving this compound, MS is crucial for confirming the identity of reaction products and assessing their purity. bldpharm.comuni.lu

Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI). EI-MS typically causes extensive fragmentation, providing a "fingerprint" mass spectrum that can be compared to spectral libraries. nist.gov ESI-MS is a softer ionization technique that usually provides a clear molecular ion peak ([M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular weight. mdpi.com

The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in this compound and its derivatives results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks separated by two mass units (e.g., M⁺ and [M+2]⁺), with a relative intensity ratio of approximately 3:1 for each chlorine atom present. docbrown.info This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.

The table below shows the predicted m/z values for key ions of this compound. uni.lu

| Ion | Formula | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |

| [M]⁺ | C₁₀H₆Cl₂O₂S | 259.95 | 261.95 | Molecular ion peak. The [M+2] and [M+4] peaks will be visible due to two Cl atoms. |

| [M-SO₂Cl]⁺ | C₁₀H₆Cl | 161.01 | 163.01 | Fragment corresponding to loss of the sulfonyl chloride group. |

| [M-Cl]⁺ | C₁₀H₆ClO₂S | 224.98 | - | Fragment corresponding to loss of a chlorine atom. |

| [SO₂Cl]⁺ | ClO₂S | 98.94 | 100.94 | Sulfonyl chloride fragment. |

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy (to several decimal places), allowing for the calculation of the elemental composition of the molecule and its fragments, which provides definitive confirmation of the chemical formula. mdpi.com

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatography is an essential technique for the separation, purification, and purity assessment of chemical compounds. google.com In the context of research on this compound, both gas and liquid chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for analyzing and purifying sulfonyl chlorides and their derivatives, which are often non-volatile and thermally sensitive. google.comresearchgate.net A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is generally effective. sielc.comrsc.org A UV detector is commonly used for detection, as the naphthalene ring system is strongly UV-active. google.com HPLC can be used to monitor reaction progress, determine the purity of the final product, and isolate the desired compound from byproducts and unreacted starting materials on a preparative scale. rsc.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can sometimes degrade at the high temperatures used in GC, derivatization can be employed to create more stable analogues. nih.govcore.ac.uk For instance, reaction with an amine can convert the sulfonyl chloride to a more stable sulfonamide, which can then be analyzed by GC-MS. nih.gov This method is particularly useful for identifying and quantifying volatile impurities in the reaction mixture. rsc.orgresearchgate.net

The following table summarizes typical chromatographic conditions used for the analysis of aryl sulfonyl chlorides and related compounds.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradients | UV-Vis Diode Array (DAD) | Purity assessment, reaction monitoring, preparative purification |

| GC-MS | Capillary (e.g., RTX-5MS) | Helium | Mass Spectrometer (EI) | Analysis of volatile impurities, analysis after derivatization |

| Preparative HPLC | Reversed-Phase (e.g., C18, larger particle size) | Acetonitrile/Water or Methanol/Water gradients | UV-Vis, Mass Spectrometer | Isolation and purification of final products |

The choice of chromatographic method depends on the specific properties of the compound of interest, such as its volatility, thermal stability, and polarity, as well as the goals of the analysis, whether it is for quantitative purity determination or for preparative-scale purification. researchgate.netrsc.org

Future Research Directions and Emerging Trends for 3 Chloronaphthalene 2 Sulfonyl Chloride Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

Traditional methods for the synthesis of aryl sulfonyl chlorides, including naphthalene (B1677914) derivatives, often rely on harsh reagents like chlorosulfonic acid or phosphorus pentachloride, which present significant safety and environmental challenges. google.comprepchem.com Future research will likely focus on developing greener, safer, and more economical synthetic pathways.

Key areas for exploration include:

Aqueous Sandmeyer-type Reactions: Modified Sandmeyer reactions that proceed in aqueous acidic conditions offer considerable advantages over traditional methods that use organic solvents like acetic acid. acs.orgresearchgate.net These aqueous processes can be safer, more robust, and result in the direct precipitation of the sulfonyl chloride product, simplifying isolation and improving yields. acs.orgresearchgate.net

Stable SO₂ Surrogates: The use of bench-stable sulfur dioxide surrogates, such as the DABCO-bis(sulfur dioxide) adduct (DABSO), can replace the use of gaseous and difficult-to-handle SO₂. organic-chemistry.org Developing a synthesis for 3-chloronaphthalene-2-sulfonyl chloride from the corresponding aniline (B41778) using a stable SO₂ source would represent a significant step towards a more convenient and safer process. organic-chemistry.org

Oxidative Chlorosulfonation: Green oxidative chlorosulfonation methods using reagents like household bleach (sodium hypochlorite) or N-chlorosuccinimide offer a milder and more environmentally friendly alternative to traditional routes. organic-chemistry.org These methods have been successfully applied to various thiols, disulfides, and related starting materials. organic-chemistry.org

Continuous Flow Synthesis: The transition from batch to continuous flow processing for the synthesis of aryl sulfonyl chlorides is a major trend. rsc.orgrsc.org Flow reactors provide superior control over reaction parameters, enhance safety for highly exothermic reactions, and can improve spacetime yield, making the process more scalable and efficient. rsc.orgmdpi.com

A comparison of potential synthetic approaches is summarized in the table below.

| Synthesis Strategy | Potential Advantages | Key Reagents/Conditions | Relevant Research Focus |

| Aqueous Sandmeyer Reaction | Enhanced safety, simplified product isolation, reduced organic solvent waste. acs.orgresearchgate.net | Diazonium salt, aqueous acid, SO₂ source (e.g., thionyl chloride), Cu catalyst. acs.org | Optimization for substituted naphthalene systems. |

| Stable SO₂ Surrogates | Avoids handling of gaseous SO₂, improved operational safety. organic-chemistry.org | Corresponding aniline, DABSO, HCl, Cu catalyst. organic-chemistry.org | Adapting the methodology for 3-chloro-2-aminonaphthalene precursor. |

| Green Oxidative Chlorosulfonation | Milder conditions, environmentally benign reagents. organic-chemistry.org | S-alkyl isothiourea salts, NaOCl or NCS. organic-chemistry.org | Development of a suitable starting material from the naphthalene core. |

| Continuous Flow Processing | Superior safety control, scalability, improved efficiency and yield. rsc.orgmdpi.com | In situ generated diazonium salts, flow reactor setup. rsc.org | Miniaturization and automation of the synthesis. mdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond their traditional role as precursors to sulfonamides, sulfonyl chlorides are versatile intermediates capable of participating in a wide array of chemical transformations. magtech.com.cn Future research on this compound is poised to explore this untapped reactivity.

Emerging areas of interest include:

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in various addition and coupling reactions. magtech.com.cn Investigating the photoredox- or transition-metal-catalyzed reactions of this compound with unsaturated partners like alkenes and alkynes could lead to novel carbon-sulfur and carbon-carbon bond formations.

Desulfonylative Cross-Coupling: The sulfonyl chloride group can potentially be used as a leaving group in transition-metal-catalyzed cross-coupling reactions. Developing conditions for the desulfonylative coupling of this compound would provide a new strategic disconnection for the synthesis of complex biaryl and heteroaryl naphthalene derivatives.

[2+2] Annulations: The reaction of sulfonyl chlorides with imines can lead to the formation of β-sultams, four-membered cyclic sulfonamides. researchgate.net Exploring this reactivity with this compound could provide access to novel, strained heterocyclic systems with potential biological activity.

Directed Functionalization: The sulfonyl chloride moiety, or its sulfonamide derivatives, could act as a directing group for the regioselective C-H functionalization of the naphthalene core. nih.gov This would enable the precise installation of additional functional groups at positions that are otherwise difficult to access. anr.fr

Expansion of Applications in Target-Oriented Synthesis and Medicinal Chemistry Scaffolds

The naphthalene ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. ijpsjournal.comlifechemicals.com Likewise, the sulfonamide functional group is a cornerstone of medicinal chemistry. ontosight.aiontosight.ai The combination of these two features in derivatives of this compound makes it a highly attractive building block for drug discovery.

Future research will likely focus on:

Scaffold for Novel Therapeutics: Naphthalene-sulfonamide derivatives have shown promise as antagonists of chemokine receptors like CCR8, which are implicated in diseases such as cancer and multiple sclerosis. acs.orgnih.gov this compound provides a unique starting point for creating libraries of novel sulfonamides to screen against a wide range of biological targets.

Antimicrobial and Anticancer Agents: The sulfonamide class is well-known for its antibacterial properties, and various naphthalene derivatives have demonstrated potent antimicrobial, antifungal, and anticancer activities. ijpsjournal.comontosight.ai Synthesizing and evaluating a diverse set of amides, esters, and other derivatives from this compound is a promising avenue for the discovery of new therapeutic agents.

Probing Biological Systems: As a reactive intermediate, this compound can be used to synthesize molecular probes. Sulfonyl fluorides, which can be derived from sulfonyl chlorides, are used as reactive probes that can selectively form covalent bonds with amino acid residues in proteins, aiding in the study of biological processes. enamine.net

| Potential Application Area | Target Class / Disease | Rationale |

| Medicinal Chemistry | G-protein-coupled receptors (e.g., CCR8) | Naphthalene-sulfonamide core is a known antagonist scaffold. acs.orgnih.gov |

| Kinases, Proteases | Sulfonamides are common motifs in enzyme inhibitors. | |

| Bacterial/Fungal Infections | Sulfonamides are classic antibacterials; naphthalenes show broad antimicrobial activity. ijpsjournal.comontosight.ai | |

| Cancer | Naphthalene derivatives have shown anticancer properties. lifechemicals.com | |

| Chemical Biology | Protein Labeling | Can be converted to sulfonyl fluorides for covalent modification of proteins. enamine.net |

Bio-inspired and Catalytic Approaches for Selective Functionalization

Direct C-H functionalization has emerged as a powerful tool for streamlining the synthesis of complex molecules by avoiding lengthy pre-functionalization steps. rsc.org The naphthalene core is a prime substrate for such transformations.

Future directions include:

Metal-Catalyzed C-H Activation: Research groups have developed numerous methods for the regioselective C-H functionalization of naphthalenes using catalysts based on palladium, ruthenium, and other metals. nih.govrsc.org These reactions can be directed by existing functional groups to install new substituents at specific positions (e.g., C-4, C-5, C-8). anr.frrsc.org Applying these strategies to this compound or its derivatives could enable the rapid diversification of the scaffold.

Multi-component Reactions: Recent advances have demonstrated the feasibility of three-component reactions for the C-H functionalization of naphthalenes, allowing for the efficient assembly of complex structures from simple starting materials. rsc.org Integrating this compound into such multi-component strategies would be an attractive approach for building molecular complexity.

Biocatalysis: The use of enzymes for the selective functionalization of aromatic compounds is a growing area of green chemistry. While challenging, the development of biocatalysts capable of selectively oxidizing or otherwise modifying the this compound core could provide access to novel derivatives under exceptionally mild and environmentally friendly conditions.

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid optimization of reactions and the synthesis of large compound libraries.

Future trends for this compound chemistry in this domain include:

Automated Reaction Optimization: The synthesis of the sulfonyl chloride itself can be optimized and scaled using automated continuous flow systems, which improve safety, reliability, and throughput. mdpi.comresearchgate.net

High-Throughput Screening (HTS) for Derivatization: HTS platforms allow for the rapid screening of numerous catalysts, reagents, and reaction conditions on a nanomole scale. scienceintheclassroom.org This technology could be applied to discover optimal conditions for novel cross-coupling reactions or for the synthesis of extensive sulfonamide libraries from this compound for biological screening. sigmaaldrich.com Specialized screening kits for common reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling are commercially available and could accelerate the exploration of this compound's reactivity. sigmaaldrich.com

Robotic Synthesis: Integrating this compound as a key building block into fully automated synthesis platforms would allow for the programmed, on-demand creation of novel derivatives for medicinal chemistry and materials science applications, significantly accelerating the discovery cycle.

Q & A

Q. Safety Protocol Table :

| Hazard | Mitigation | Reference |

|---|---|---|

| Skin corrosion | Wear nitrile gloves + face shield | |

| Inhalation risk | SCBA for spills >10g | |

| Waste disposal | Treat with 10% NaOH before landfill |

Advanced: How can researchers resolve discrepancies in reported yields for sulfonamide derivatives synthesized from this compound?

Methodological Answer:

Yield variations often stem from:

- Moisture Sensitivity : Trace water hydrolyzes sulfonyl chloride. Dry solvents (molecular sieves) and inert atmospheres (N₂/Ar) are critical .

- Reaction Stoichiometry : Use a 10% excess of amine to drive completion .

- Analytical Methods : Validate yields via HPLC (C18 column, acetonitrile/water gradient) instead of gravimetry to account for byproducts .

Case Study : A 2023 study achieved 92% yield using anhydrous DMF and 1.2 eq. aniline, contrasting with 68% yield in humid conditions .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.